molecular formula C11H16O3 B12693603 1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone CAS No. 34359-72-3

1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone

Cat. No.: B12693603
CAS No.: 34359-72-3
M. Wt: 196.24 g/mol
InChI Key: SDIAVWAPQMRCKH-UHFFFAOYSA-N
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Description

1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone is an organic compound that features a furan ring, a methoxy group, and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone typically involves the reaction of 3-furylmethanol with appropriate reagents to introduce the methoxy and pentanone functionalities. One common method involves the use of alkylation reactions where 3-furylmethanol is reacted with methyl iodide in the presence of a base to form the methoxy derivative. This intermediate can then be further reacted with a suitable ketone precursor under acidic or basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and acylation reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone undergoes various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furfural derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Furfural derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The furan ring and methoxy group can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Furyl)ethylamine: Similar structure but with an amine group instead of a methoxy group.

    3-Furylmethanol: Contains a hydroxyl group instead of a methoxy group.

    Furfural: An aldehyde derivative of furan.

Uniqueness

1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone is unique due to the presence of both a methoxy group and a pentanone chain, which confer distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

34359-72-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-(furan-3-yl)-3-methoxy-4-methylpentan-1-one

InChI

InChI=1S/C11H16O3/c1-8(2)11(13-3)6-10(12)9-4-5-14-7-9/h4-5,7-8,11H,6H2,1-3H3

InChI Key

SDIAVWAPQMRCKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)C1=COC=C1)OC

Origin of Product

United States

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